molecular formula C22H20N6O B2705227 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1706005-29-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2705227
CAS No.: 1706005-29-9
M. Wt: 384.443
InChI Key: ZKOAIJSLACQIIT-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a naphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with piperazine and naphthalene derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with imidazole and pyridazine rings are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of these rings in the compound suggests it could be explored for similar biological activities.

Medicine

In medicine, such compounds are often investigated for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects. Research may focus on their use in treating diseases like cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential reactivity.

Mechanism of Action

The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone would depend on its specific biological target. Generally, compounds with imidazole and pyridazine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzyl)methanone: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-7-3-5-17-4-1-2-6-18(17)19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-10-23-16-28/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAIJSLACQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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